molecular formula C26H27N3O3S2 B15085658 N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide CAS No. 617694-05-0

N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-isopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide

Cat. No.: B15085658
CAS No.: 617694-05-0
M. Wt: 493.6 g/mol
InChI Key: CCWNWTAIBVJDHZ-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a thiazolidinone core fused with an indole-acetamide scaffold. Key structural elements include:

  • Thiazolidinone ring: Substituted with a 3-isopentyl group (C5H11) at position 3, a 4-oxo (keto) group, and a 2-thioxo (thioketone) group.
  • Indole moiety: A 2-oxo-2,3-dihydro-1H-indole system conjugated via a (3Z)-configured double bond to the thiazolidinone.
  • Acetamide side chain: Functionalized with an N-(2,5-dimethylphenyl) group.

Its stereochemistry and substituent positioning are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

CAS No.

617694-05-0

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C26H27N3O3S2/c1-15(2)11-12-28-25(32)23(34-26(28)33)22-18-7-5-6-8-20(18)29(24(22)31)14-21(30)27-19-13-16(3)9-10-17(19)4/h5-10,13,15H,11-12,14H2,1-4H3,(H,27,30)/b23-22-

InChI Key

CCWNWTAIBVJDHZ-FCQUAONHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC(C)C)/C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(C)C)C2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The compound’s closest analogs differ primarily in the alkyl/ether substituents on the thiazolidinone ring and the phenyl group on the acetamide side chain. Below is a comparative analysis:

Compound Name Thiazolidinone Substituent Phenyl Substituent Molecular Weight Key Features
Target Compound 3-isopentyl (C5H11) 2,5-dimethylphenyl ~525.66* Balanced lipophilicity; branched alkyl chain may reduce steric hindrance .
N-(2,5-Dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide 3-heptyl (C7H15) 2,5-dimethylphenyl ~595.79* Increased lipophilicity; potential for enhanced membrane permeability .
N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide 3-(3-ethoxypropyl) (C5H11O) 2,5-dimethylphenyl 509.64 Ether group improves solubility; ethoxy-propyl chain introduces polarity .
N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide 3-isobutyl (C4H9) 2,6-dimethylphenyl ~511.61* Shorter alkyl chain may reduce metabolic stability; altered phenyl substitution .

*Calculated based on molecular formulas.

Functional and Pharmacological Implications

  • The ethoxypropyl-substituted compound balances hydrophilicity and lipophilicity, making it a candidate for oral bioavailability.
  • The isobutyl analog may exhibit steric clashes in confined enzymatic sites due to its compact structure.
  • Electronic Effects :
    • The 2-thioxo group in all analogs enhances hydrogen-bond acceptor capacity, critical for binding to serine proteases or kinases .
    • The 2,5-dimethylphenyl group (target compound) vs. 2,6-dimethylphenyl alters electron density distribution, affecting π-π interactions with aromatic residues.

Research Findings and Methodological Insights

  • Structural Characterization :
    • X-ray crystallography using SHELXL has been pivotal in resolving the (3Z)-configuration of these compounds, ensuring accurate stereochemical assignments.
    • Hydrogen-bonding patterns (e.g., N–H···O and S···O interactions) are conserved across analogs, stabilizing their planar conformations .
  • Synthetic Challenges :
    • The ethoxypropyl-substituted compound requires careful control of reaction conditions to avoid ether cleavage during synthesis.
    • Purification of the heptyl-substituted analog is complicated by its high lipophilicity, often necessitating reverse-phase chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.